N-Boc-DL-phenylalaninol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKDMDVMMCXTMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338006 | |
| Record name | N-Boc-DL-phenylalaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145149-48-0 | |
| Record name | N-Boc-DL-phenylalaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context of Amino Alcohol Derivatives in Organic Synthesis and Medicinal Chemistry
Amino alcohols are a class of organic compounds that have long been recognized as fundamental structural motifs in a vast number of natural products and pharmaceutically active compounds. unr.edu.arconicet.gov.argrowingscience.com Their importance in organic synthesis is multifaceted, stemming from their dense functionality and inherent chirality. Historically, the synthesis of enantiopure amino alcohol derivatives often relied on their derivation from the "chiral pool," using naturally occurring amino acids as inexpensive and readily available starting materials. diva-portal.org
Over the decades, chemists have extensively used amino alcohols as chiral auxiliaries and as ligands for metal catalysts to induce asymmetry in chemical reactions. unr.edu.arconicet.gov.ar The development of organocatalysis in the early 2000s saw a resurgence of interest in amino acid-derived species, which served as precursors to powerful new catalysts. beilstein-journals.org This evolution in catalysis also brought renewed attention to synthetic methodologies. While traditional protective group chemistry was often a cumbersome necessity, more expedient methods have been developed and more widely adopted. beilstein-journals.org For instance, the direct and chemoselective O-acylation of unprotected amino alcohols using acyl halides or anhydrides under acidic conditions, a technique known for decades, has been refined and is now a recognized procedure for the large-scale preparation of useful derivatives without the need for chromatographic purification. beilstein-journals.org This historical progression highlights a continuous drive towards more efficient and selective methods for synthesizing and utilizing the valuable chemical space occupied by amino alcohol derivatives.
Significance of Dl Phenylalaninol Derivatives in Chiral Molecule Synthesis
Derivatives of phenylalaninol, the reduced form of phenylalanine, are of particular importance in the field of asymmetric synthesis. Phenylalanine itself is a precursor in the biosynthesis of crucial neurotransmitters, and its derivatives are key building blocks for a variety of biologically active compounds, including unnatural α-amino acids that are incorporated into peptides and pharmaceuticals. ut.ac.irnih.gov The synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry, and phenylalanine derivatives are central to this endeavor. ut.ac.irresearchgate.netacs.org
A central challenge and opportunity in using DL-phenylalaninol derivatives is the separation of the racemic mixture into its constituent enantiomers. Classic resolution, which separates a racemic mixture via diastereomeric salt formation with a chiral acid, traditionally has a maximum yield of 50% for the desired enantiomer. ut.ac.ir To overcome this limitation, methods like Crystallization-Induced Asymmetric Transformation (CIAT) have been developed. CIAT combines the selective crystallization of one diastereomeric salt with the simultaneous racemization of the unwanted enantiomer in the solution, theoretically allowing for a quantitative conversion of the racemate to the desired enantiomer. ut.ac.ir Phenylalanine methyl ester derivatives have been successfully used as precursors in CIAT processes to produce enantiomerically pure amino acids like L-Tyrosine and L-Dopa. ut.ac.ir Furthermore, chiral phenylalaninol derivatives are used to create versatile reagents for the asymmetric synthesis of protected 1,2-aminoalcohols and α-amino acid derivatives. rsc.org
Scope and Research Directions for N Boc Dl Phenylalaninol
Enantioselective Synthesis of N-Boc-Phenylalaninol Enantiomers
The creation of single-enantiomer N-Boc-phenylalaninol necessitates the use of enantioselective synthetic methods. These approaches introduce chirality in a controlled manner, leading to a high excess of one enantiomer over the other.
Asymmetric Hydrogenation Routes for Phenylalanine and its Derivatives
Asymmetric hydrogenation is a powerful technique for producing chiral amino acids and their derivatives. acs.orgacs.org This method typically involves the hydrogenation of a prochiral precursor, such as an N-acetyl dehydroamino acid, in the presence of a chiral catalyst. acs.orgacs.org For instance, a large-scale synthesis of a substituted D-phenylalanine intermediate, in the form of the N-Boc protected acid, was achieved through the asymmetric hydrogenation of an N-acetyl dehydroamino-acid. acs.orgacs.org The catalyst, often a rhodium complex with a chiral phosphine (B1218219) ligand like (R,R)-Ethyl-DuPhos, directs the hydrogen addition to one face of the double bond, resulting in high enantiomeric excess. acs.orgacs.org The configuration of the newly formed stereocenter is primarily determined by the catalyst's configuration. nih.gov Diastereomeric excesses in the range of 80-96% have been reported, which can be further enhanced to 99% through recrystallization. nih.gov
| Catalyst | Substrate | Product Configuration | Diastereomeric Excess (de) |
| [((R,R)-Ethyl-DuPhos)Rh(COD)]BF₄ | N-acetyl dehydroamino-acid | D-phenylalanine derivative | High |
| Chiral Rhodium Complex | N-Boc-dehydrophenylalanyl-(L)-phenylalanine derivatives | D,L- and L,L-configuration | 80-96% |
Stereoselective C-Radical Additions via Photoredox Catalysis in Amino Acid Synthesis
Visible light photoredox catalysis has emerged as a potent strategy for the formation of C-C bonds and the synthesis of complex molecules, including amino acid derivatives. nih.govnih.govacs.org This method utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate radical intermediates. nih.govnih.gov For the synthesis of N-Boc-amino acid derivatives, α-amino radicals can be generated from the decarboxylation of N-Boc-α-amino acids. nih.govacs.org These radicals can then participate in various coupling reactions. nih.govacs.org
A notable application is the stereoselective addition of C-centered radicals to chiral glyoxylate-derived sulfinyl imines, providing a route to unnatural α-amino acids. chemrxiv.org This protocol uses an organic acridinium-based photocatalyst and allows for the use of readily available carboxylic acids as radical precursors. chemrxiv.org N-Boc-protected α-amino acids like phenylalanine have been successfully used as radical precursors in these reactions, leading to α,β-diamino acid derivatives in excellent yields. chemrxiv.org
Another powerful application is the enantioselective decarboxylative arylation of α-amino acids, which merges photoredox and nickel catalysis. nih.gov This process transforms abundant α-amino acids and aryl halides into valuable chiral benzylic amines with high enantiomeric excess. nih.gov
Organocatalytic Approaches to Chiral Amino Acid Derivatives
Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for the asymmetric synthesis of chiral compounds. rsc.org Proline and its derivatives are common organocatalysts used in reactions like the Mannich reaction to produce chiral β-amino ketones, which are precursors to 1,2-amino alcohols. thieme-connect.com
For example, the proline-catalyzed direct asymmetric three-component Mannich reaction between ketones, aldehydes, and p-anisidine (B42471) can yield β-amino ketones with high enantio- and diastereoselectivities (up to >99%). thieme-connect.com These can then be converted into chiral 1,2-amino alcohol derivatives. thieme-connect.com
Organocatalytic enantioselective aza-Henry reactions have also been developed for the synthesis of noncanonical α-amino acids. rsc.orgnih.gov N-Boc-imines derived from aldehydes can react with nitromethane (B149229) in the presence of bifunctional organocatalysts to yield nitro-amino compounds, which can be further transformed into the desired amino acids. rsc.orgnih.gov
| Catalytic Approach | Reaction Type | Precursors | Key Intermediates |
| Proline Catalysis | Mannich Reaction | Ketones, Aldehydes, p-Anisidine | β-Amino ketones |
| Bifunctional Organocatalysis | aza-Henry Reaction | N-Boc-imines, Nitromethane | Nitronate |
Chiral Auxiliary-Mediated Asymmetric Transformations
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. acs.org After the desired transformation, the auxiliary is removed. This strategy has been widely used in the synthesis of chiral amino alcohols and their derivatives. acs.orgnih.gov
Various amino alcohols themselves can serve as chiral auxiliaries. acs.orgrsc.org For instance, (S)-indoline has been used as a chiral auxiliary for the asymmetric synthesis of 1,2-amino alcohols, achieving high diastereoselectivity (up to >99% de). nih.gov Another example is the use of pseudoephedrine as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols from arylglyoxals, yielding morpholinone products in high yields and selectivities. nih.gov Camphor sultam and D-valine have also been employed as chiral auxiliaries in the synthesis of N-Boc-p-phosphonomethyl-L-phenylalanine. scispace.com
| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de) |
| (S)-Indoline | Nucleophilic addition to chiral hydrazones | Up to >99% |
| Pseudoephedrine | Reaction with arylglyoxals | High |
| Camphor Sultam | Synthesis of N-Boc-p-phosphonomethyl-L-phenylalanine | N/A |
| D-Valine | Synthesis of N-Boc-p-phosphonomethyl-L-phenylalanine | N/A |
Stereoselective Ring-Opening Reactions for β-Amino Acid Analogs
The stereoselective ring-opening of cyclic precursors, such as epoxides or aziridines, provides a valuable route to chiral amino alcohols and their analogs. For example, an efficient synthesis of the syn and anti diastereomers of N-Boc-β-methylphenylalanine was developed starting from an enantiomerically pure epoxy alcohol. acs.org The key steps involved the ring-opening of an epoxy acid with a cuprate (B13416276) reagent. acs.org
Enzymatic methods have also proven effective for the stereoselective ring-opening of lactams. nih.gov For instance, Candida antarctica lipase (B570770) B (CAL-B) can catalyze the ring cleavage of racemic eight-membered ring-fused β-lactams with high enantioselectivity (E > 200), yielding enantiomerically enriched β-amino acids. nih.gov
Racemization-Free Synthetic Pathways
Maintaining the stereochemical integrity of chiral centers is paramount during multi-step syntheses. Racemization, the conversion of an enantiomerically pure compound into a mixture of enantiomers, can be a significant issue, particularly in peptide synthesis and the manipulation of α-amino acids. rsc.org
Several strategies are employed to prevent racemization. In peptide coupling, the choice of coupling reagent is crucial. peptide.combachem.comiris-biotech.de While carbodiimide (B86325) reagents like DCC and DIC are common, they can cause racemization. peptide.combachem.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can suppress this. peptide.combachem.comnih.gov Uronium-based coupling reagents such as HBTU and TBTU are known for their efficiency and low racemization rates. peptide.comnih.gov More recently, ynamides have been introduced as racemization-free coupling reagents. acs.org
In the reduction of N-protected amino acids to amino alcohols, controlling the reaction conditions is key. For the reduction of N-Boc-phenylalanine to N-Boc-phenylalaninal using DIBAL-H, careful workup using a tartaric acid solution helps to avoid basic conditions that could cause racemization. rsc.org Similarly, in the cleavage of protecting groups, such as the N-Boc group, using mild conditions is essential. acs.org For instance, when cleaving both an N-acetyl group and a methyl ester with lithium hydroxide, slow addition of the base is necessary to control the reaction exotherm and pH to prevent racemization. acs.org
Advanced Derivatization Strategies of the this compound Scaffold
The inherent functionalities of this compound, namely the hydroxyl group, the phenyl ring, and the protected amine, offer multiple avenues for chemical modification. These modifications are crucial for tailoring the molecule's properties for specific applications, such as enhancing biological activity or serving as a versatile building block in peptide synthesis. genscript.comcymitquimica.com
Chemical Modification of the Hydroxyl Moiety
The primary alcohol of this compound is a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functionalities. biosynth.com
Esterification: The hydroxyl group readily undergoes esterification with various carboxylic acids or their activated derivatives. This reaction is fundamental in creating ester prodrugs or in attaching the phenylalaninol moiety to other molecules. For instance, post-polymerization modification of polyesters with accessible hydroxyl groups has been achieved through esterification with N-Boc protected L-phenylalanine. researchgate.net
Etherification: Formation of ethers from the hydroxyl group can be accomplished under standard Williamson ether synthesis conditions or other etherification protocols. This modification can alter the lipophilicity and steric bulk of the molecule.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, N-Boc-DL-phenylalaninal. This transformation is a key step in the synthesis of various peptide mimics and other biologically active compounds. google.com However, controlling the oxidation to prevent over-oxidation to the carboxylic acid can be challenging and often requires specific reagents like the Dess-Martin periodinane or Swern oxidation conditions.
Functionalization of the Phenyl Ring
The aromatic phenyl ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents that can modulate the electronic and steric properties of the molecule.
Nitration: The phenyl ring can be nitrated, typically at the para position, using a mixture of nitric acid and sulfuric acid. googleapis.comresearchgate.net This introduces a nitro group that can be further transformed, for example, by reduction to an amino group, providing a point for further derivatization. The synthesis of N-Boc-4-nitro-D-phenylalanine is a known example of this type of functionalization. peptide.com
Halogenation: Halogens such as iodine, bromine, and chlorine can be introduced onto the phenyl ring. For example, N-Boc-4-iodo-DL-phenylalanine ethyl ester is synthesized via electrophilic iodination using iodine monochloride. vulcanchem.com These halogenated derivatives are valuable intermediates for cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the synthesis of complex biaryl structures. vulcanchem.comresearchgate.net
Alkynylation: The introduction of an ethynyl (B1212043) group, often at the para-position, can be achieved through reactions like the Sonogashira coupling with a halogenated precursor. This modification provides a terminal alkyne handle for "click chemistry" reactions, facilitating efficient and selective bioconjugation.
Introduction of Diverse Functional Groups for Advanced Applications
The derivatization strategies mentioned above pave the way for introducing a wide array of functional groups, expanding the utility of the this compound scaffold in advanced applications.
For Catalysis: Chiral ligands derived from this compound can be synthesized for use in asymmetric catalysis. The stereogenic center of the phenylalaninol backbone can induce enantioselectivity in metal-catalyzed reactions.
For Medicinal Chemistry: The ability to introduce various functional groups onto the phenyl ring and modify the hydroxyl moiety is crucial for structure-activity relationship (SAR) studies in drug discovery. For instance, iodinated phenylalanine residues can enhance peptide stability and allow for radiolabeling. vulcanchem.com Furthermore, derivatives of this compound are used as building blocks for peptidomimetics and in the development of kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras). vulcanchem.com
Protection and Selective Deprotection Chemistry of the Boc Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. wikipedia.orgtotal-synthesis.com
Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. genscript.comjk-sci.com The reaction conditions are generally mild and provide high yields. fishersci.co.uk
Deprotection: The removal of the Boc group is most commonly achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate. wikipedia.orgjk-sci.comresearchgate.net The mechanism involves protonation of the carbamate (B1207046) followed by fragmentation to release the free amine, carbon dioxide, and isobutene. total-synthesis.com
Selective Deprotection: In molecules containing other acid-sensitive protecting groups, selective deprotection of the Boc group is a critical challenge. The Boc group is generally more sensitive to acid than other groups like tert-butyl esters or ethers, allowing for selective cleavage under carefully controlled conditions. researchgate.netacsgcipr.org For instance, using 4 M HCl in dioxane has been shown to selectively deprotect Nα-Boc groups in the presence of tert-butyl esters and ethers. researchgate.net Alternative methods for selective deprotection include the use of Lewis acids like iron(III) chloride, which can catalytically and selectively cleave the N-Boc group. csic.es For certain heterocyclic systems, selective deprotection under basic conditions using reagents like sodium borohydride (B1222165) in ethanol (B145695) has also been reported. arkat-usa.org
Here is an interactive data table summarizing various deprotection methods for the Boc group:
| Reagent(s) | Solvent(s) | Conditions | Selectivity/Notes |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common, strong acid conditions. wikipedia.orgjk-sci.com |
| Hydrochloric acid (HCl) | Dioxane, Ethyl Acetate, Methanol | Room Temperature | Widely used, can be selective. wikipedia.orgresearchgate.net |
| Iron(III) chloride (FeCl₃) | - | Catalytic | Selective cleavage in the presence of N-Cbz groups. csic.es |
| Aluminum chloride (AlCl₃) | - | - | Selective cleavage in the presence of other protecting groups. wikipedia.org |
| Trimethylsilyl iodide (TMSI) then Methanol | - | - | Used when other methods are too harsh. wikipedia.org |
| Zinc bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Selectively cleaves secondary N-Boc groups. jk-sci.com |
| Sodium borohydride (NaBH₄) | Ethanol (EtOH) | Room Temperature | Selective for N-Boc on imidazoles and pyrazoles. arkat-usa.org |
| Oxalyl chloride | Methanol (MeOH) | Room Temperature | Mild method for various substrates. nih.gov |
Elucidation of Reaction Mechanisms in Stereoselective Transformations
The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in the synthesis of amino alcohols and their derivatives, including this compound. Understanding the mechanisms of stereoselective transformations is crucial for controlling the chirality of the final products. For instance, in the synthesis of β-branched aromatic α-amino acids, enzymatic dynamic kinetic resolution processes have been explored. Mechanistic studies suggest that in reactions catalyzed by enzymes like aromatic amino acid aminotransferases, the two enantiomers of a substrate can interconvert. However, the enzyme preferentially catalyzes the reaction of one enantiomer, leading to a highly diastereoselective and enantioselective outcome. nih.gov
In organocatalysis, the mechanism of stereoselective additions often involves the formation of key intermediates whose stability and reactivity are directed by the catalyst. For example, in nitro-Mannich reactions of N-Boc ketimines, bifunctional catalysts bearing multiple hydrogen-bonding donors are used. dokumen.pub The proposed mechanism involves the formation of an iminium ion, which is stabilized by the catalyst, thereby controlling the stereochemical course of the reaction. dokumen.pub Similarly, in photoredox catalysis for the synthesis of unnatural α-amino acid derivatives, the mechanism can involve the stereoselective addition of a carbon-centered radical to a chiral N-sulfinyl imine. nih.gov Density functional theory (DFT) calculations have been used to elucidate these pathways, suggesting that irreversible radical addition is often the enantio- and regioselectivity-determining step of the catalytic cycle. nih.gov
The isomerization of N-acylaziridines to oxazolines, a reaction relevant to amino alcohol synthesis, typically proceeds with retention of configuration in the presence of a Lewis acid. researchgate.net This stereochemical outcome is a key consideration in synthetic design. Furthermore, computational studies on reactions involving N-Boc protected imines have highlighted the importance of hydrogen-bonding networks between the catalyst and substrate in stabilizing the transition state and dictating stereoselectivity. rsc.org
Transition State Analysis in Catalytic Asymmetric Synthesis
Transition state analysis, often aided by computational methods, is fundamental to understanding and optimizing catalytic asymmetric synthesis. In reactions involving derivatives of N-Boc-phenylalaninol, such as the synthesis of β-amino acids, the transition state geometry dictates the stereochemical outcome. For example, in the asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals catalyzed by chiral phosphoric acids, a proposed transition state involves a silylium-based asymmetric counteranion-directed catalysis (Si-ACDC) mechanism. acs.org DFT optimizations of the iminium-ion pair suggest a specific facial approach of the nucleophile, which explains the observed high enantioselectivity. acs.org
In chiral phosphoric acid (CPA) catalysis, bifunctional activation is a common mechanistic motif. The catalyst can act as both a Brønsted acid to activate an electrophile (like an imine) and a Brønsted base (via the phosphoryl oxygen) to orient a nucleophile. acs.org Computational models of the transition states for reactions like the addition of nucleophiles to N-Boc-imines reveal a network of noncovalent interactions. These interactions, including hydrogen bonds, are crucial for rigidifying the transition state assembly and achieving high levels of stereocontrol. acs.orgmdpi.com The substituents on the chiral catalyst, particularly at the 3,3'-positions of the BINOL backbone, create a specific chiral environment that differentiates the energies of the diastereomeric transition states, leading to the preferential formation of one enantiomer. acs.org
In peptide-catalyzed acylations, molecular modeling has been used to rationalize the observed enantioselectivity. Two possible models for the transition state assembly can be proposed, and computational analysis helps to determine which is lower in energy, thus predicting the major product. nih.gov Similarly, for rhodium-catalyzed asymmetric hydrogenations leading to N-Boc-phenylalanine derivatives, the development of new chiral organo-rhodium complexes is key. mdpi.com While detailed transition state analysis for every system is complex, the observed high yields and enantiomeric excesses imply highly organized and energetically well-differentiated transition states. mdpi.com
Computational Modeling of Molecular Interactions and Reactivity
Computational modeling is a powerful tool for investigating molecular interactions and predicting the reactivity of compounds like this compound and its derivatives. researchgate.netnih.gov Methods such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) are employed to understand how these molecules interact with biological targets or catalysts. researchgate.netnih.gov
For instance, computational studies on phenylalanine derivatives interacting with enzymes like human tyrosinase have combined docking, MD simulations, and free energy calculations to elucidate binding modes. nih.gov These studies can predict how the amino acid portion and other substituents interact with the active site, providing insights that guide the design of new modulators. nih.gov Similarly, modeling the interaction between protease enzymes and substrates like diethyl aspartate has been used to understand the molecular basis for observed selectivity in oligomerization reactions. Software like Rosetta can calculate the relative energies of substrate docking to enzyme active sites, and these theoretical predictions often show good agreement with experimental results. researchgate.net
In the context of catalyst design, computational approaches can screen potential monomers or catalysts before synthesis. researchgate.net For example, modeling the interactions between functional monomers and a protein template helps in selecting the best monomer for creating molecularly imprinted polymers with high affinity and selectivity. researchgate.net DFT calculations are frequently used to study reaction intermediates and transition states, as seen in the elucidation of mechanisms for stereoselective photobiocatalytic coupling, which helps in understanding the origins of enantio- and regioselectivity. nih.gov
Below is a table summarizing data from computational studies on the interactions of phenylalanine derivatives, which serve as a model for understanding the interactions of this compound.
| System Studied | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Phenylalanine Derivatives and Human Tyrosinase | Docking, Molecular Dynamics, Free Energy Calculations | Identified key interactions in the enzyme's active site, guiding the design of inhibitors. | nih.gov |
| Intramolecular Interactions of L-Phenylalanine | Density Functional Theory (DFT) | The phenyl group affects the electronic environment of the peptide bond in the amino acid fragment. | acs.org |
| PAH Pathogenic Variants and BH4 Cofactor | Molecular Dynamics, MM/GBSA | Calculated binding free energies to understand how mutations affect cofactor binding affinity. | researchgate.net |
| Threonine Aldolase-Catalyzed Oxidative Coupling | Density Functional Theory (DFT) | Computed reaction energy profiles suggest that irreversible benzyl (B1604629) radical addition is the enantio- and regioselectivity-determining step. | nih.gov |
| Protease-Catalyzed Oligomerization | Rosetta Software (Docking/Energy Calculation) | Calculated substrate preference of enzymes for different amino acid esters, consistent with experimental results. | researchgate.net |
Theoretical Studies of Chiral Recognition in Catalytic Systems
Theoretical studies are instrumental in understanding the principles of chiral recognition, which is the basis of asymmetric catalysis. mdpi.com For systems involving this compound derivatives, computational chemistry provides insights into how a chiral catalyst or receptor selectively interacts with one enantiomer over the other. nih.gov
The chiral recognition process relies on the formation of diastereomeric host-guest complexes that have different stabilities. nih.gov Theoretical calculations can model these complexes and quantify the interaction energies. For example, in the chiral recognition of N-Boc-protected amino acids by synthetic receptors, computational models can reveal the specific interactions, such as hydrogen bonds and π-π stacking, that are responsible for discrimination. nih.gov Studies on tetraaza macrocyclic chiral solvating agents have used hybrid functional theory calculations to demonstrate the importance of intermolecular hydrogen bonding in the enantiomeric discrimination of tripeptide derivatives. nih.gov
In heterogeneous catalysis, theoretical models have been developed to understand how chiral modifiers adsorbed onto a metal surface create a chiral environment. mdpi.com Density functional theory (DFT) calculations can elucidate the structure of the chiral sites on the catalyst surface and model the docking of a prochiral substrate. mdpi.com These studies suggest that the substrate likely approaches the chiral site from the solution or a physisorbed state, and the difference in interaction energies for the two possible approaches leads to enantioselectivity. mdpi.com
Furthermore, the combination of chiral selectors in dual or multiple systems can enhance enantioseparation, a process that can be modeled theoretically to understand the synergistic effects. The development of chiral sensors for amino acid derivatives also benefits from theoretical predictions. For instance, chiral-functionalized pyrene (B120774) combined with graphene has been used for the enantioselective detection of specific molecules, where noncovalent interactions drive the recognition process. Computational studies have also been applied to understand the enantioselectivity of enzymes, where mutations can alter intermolecular interactions and substrate binding, thereby affecting chiral recognition. researchgate.net
Applications in Advanced Organic Synthesis
N-Boc-DL-Phenylalaninol as a Chiral Building Block
The inherent chirality and functional handles of this compound make it an invaluable starting material for the synthesis of enantiomerically pure complex molecules. The Boc group ensures stability and allows for controlled reactions at other parts of the molecule, while the alcohol and the phenyl ring offer sites for diverse chemical modifications.
Synthesis of Complex Chiral Molecules and Natural Product Analogs
This compound serves as a crucial precursor for its corresponding aldehyde, N-Boc-phenylalaninal, which is a key intermediate in the synthesis of various complex molecules and natural product analogs. For instance, N-Boc-L-phenylalaninal is utilized in Lewis acid-mediated diastereoselective Mukaiyama aldol (B89426) reactions to produce γ-amino-β-hydroxyl-α-methyl esters. These intermediates are foundational for synthesizing tBu-tubuphenylalanine (tBu-Tup), a core component of tubulysins, which are potent cytotoxic peptides with potential applications in anticancer therapies.
Furthermore, the aldehyde derivative is employed in the synthesis of novel antibacterial agents. By reacting Boc-L-phenylalaninal with thiosemicarbazide (B42300) and subsequently with phenacyl bromides, researchers have developed new tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives that exhibit significant antibacterial activity. This highlights the role of the N-Boc-phenylalaninol scaffold in generating molecules with valuable biological properties.
Precursor for Unnatural α-Amino Acids and β-Amino Acid Derivatives
Unnatural amino acids (UAAs) are indispensable tools in drug discovery and protein engineering, offering modified structures that can enhance the stability, selectivity, and efficacy of peptides and other pharmaceuticals. This compound is a versatile starting point for creating these non-canonical amino acids. Through chemical manipulation, such as oxidation of the alcohol to a carboxylic acid or modification of the phenyl ring, a wide array of novel amino acid structures can be accessed.
Organocatalytic strategies frequently employ N-Boc protected imines, which can be derived from N-Boc-phenylalaninol, to synthesize UAAs. nih.gov For example, enantioselective Strecker reactions and aza-Henry reactions on N-Boc-imines provide reliable pathways to enantioenriched N-Boc-protected α-aminonitriles and β-nitroamines, respectively. nih.gov These intermediates can then be converted into the desired unnatural α- or β-amino acids. The use of N-Boc protection is critical in these reactions as it sufficiently activates the imine for nucleophilic attack while preventing unwanted side reactions. nih.gov
| Reaction Type | Precursor | Key Reagents/Catalysts | Product Class |
| Mukaiyama Aldol | N-Boc-L-phenylalaninal | Silyl (B83357) ketene (B1206846) acetal, Lewis acid | γ-amino-β-hydroxyl-α-methyl esters |
| Strecker Reaction | N-Boc-imine | KCN, Chiral polyether | N-Boc-protected α-aminonitriles |
| Aza-Henry Reaction | N-Boc-imine | Nitromethane (B149229), H-bond catalysts | N-Boc-protected β-nitroamines |
Role in Peptide and Peptidomimetic Synthesis
In peptide chemistry, the modification of the peptide backbone is a key strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. This compound is a valuable building block for these endeavors.
By incorporating the amino alcohol structure, the typical amide bond of a peptide is replaced, leading to altered conformational properties and biological activity. The synthesis of N-nosyl-dipeptides containing a piperidine (B6355638) moiety, for example, has been achieved by coupling derivatives synthesized from chiral precursors with ethyl L-phenylalaninate, demonstrating the integration of modified amino alcohol units into peptide-like structures.
Implementation in Asymmetric Catalysis
Beyond its role as a stoichiometric building block, this compound and its derivatives are instrumental in the development of chiral catalysts that drive enantioselective transformations. The chiral information embedded in the phenylalaninol backbone can be transferred to a metal center or used to create a chiral environment in organocatalysis, influencing the stereochemical outcome of a reaction.
Ligand Design for Transition Metal-Catalyzed Asymmetric Reactions
Chiral ligands are fundamental to transition-metal-catalyzed asymmetric synthesis. This compound is a readily available chiral precursor for a variety of important ligand classes, most notably oxazolines. Chiral oxazoline (B21484) ligands, such as phosphinooxazolines (PHOX) and bis(oxazolines) (BOX), are considered "privileged ligands" due to their effectiveness in a wide range of asymmetric reactions. nih.govresearchgate.net
The synthesis of these ligands typically involves the reaction of the amino alcohol (N-Boc-phenylalaninol) with other reagents to form the characteristic five-membered oxazoline ring. nih.gov This chiral moiety coordinates with various transition metals like copper, palladium, rhodium, and iridium. The resulting metal complexes create a well-defined chiral pocket around the active site, enabling high levels of enantioselectivity in reactions such as:
Asymmetric Hydrogenation: Iridium complexes with chiral P,N-ligands derived from amino alcohols are used for the hydrogenation of various substrates, including unfunctionalized alkenes and N-protected indoles. nih.gov
Mukaiyama Aldol Reactions: Metal complexes of bis(oxazoline) ligands catalyze the enantioselective reaction of silyl enol ethers with aldehydes and ketoesters. utexas.edu
Cyclopropanation: Copper(I)-bis(oxazoline) complexes are classic catalysts for the asymmetric cyclopropanation of alkenes with diazoacetates. rameshrasappan.com
Research has shown that catalysts generated from ligands based on N-Boc-protected phenylalanine and (S)-amino alcohols can lead to products with very high enantioselectivity (>90%) in reactions like the reduction of acetophenone. mdpi.com
| Ligand Class | Metal | Typical Asymmetric Reaction |
| Phosphinooxazoline (PHOX) | Iridium (Ir) | Hydrogenation |
| Bis(oxazoline) (BOX) | Copper (Cu), Nickel (Ni) | Mukaiyama Aldol, Diels-Alder, Cyclopropanation |
| N,N'-dioxide | Scandium (Sc), Ytterbium (Yb) | Friedel-Crafts, Carbonyl-Ene Reactions |
Organocatalytic Applications
Organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool in organic synthesis. Derivatives of this compound can function directly as organocatalysts or as precursors to them. For example, N-Boc-D-phenylalaninol has been reported to act as a catalyst in the synthesis of certain ammonia (B1221849) heterocycles.
More commonly, N-Boc-protected imines derived from the corresponding aldehyde are key substrates in organocatalytic reactions. In proline-catalyzed Mannich reactions, N-Boc-imines react with aldehydes to form β-amino carbonyl compounds with high stereoselectivity. researchgate.net The N-Boc group is crucial for the success of these transformations, ensuring sufficient electrophilicity of the imine. nih.gov These reactions provide a direct route to chiral β-amino acids and other valuable building blocks.
Synthetic Utility in Multi-Kilogram Scale Manufacturing
The transition of synthetic methodologies from laboratory-scale to multi-kilogram scale manufacturing for intermediates like this compound is a critical aspect of pharmaceutical and fine chemical production. This process necessitates the development of robust, efficient, and economically viable synthetic routes that ensure high purity and consistent yields. The large-scale synthesis of this compound, a valuable chiral building block, presents specific challenges and considerations in an industrial setting.
A common and effective method for the synthesis of N-Boc-amino alcohols is the reduction of the corresponding N-Boc-amino acid or its ester derivative. For the production of N-Boc-L-phenylalaninol, a high-yielding laboratory-scale synthesis has been reported, which serves as a foundation for scaling up. This process involves the reduction of an N-Boc-L-phenylalanine derivative using a reducing agent in a suitable solvent. chemicalbook.com
Key parameters for a successful multi-kilogram scale synthesis include the choice of reagents, reaction conditions, and purification methods that are amenable to large-scale equipment and safety protocols. For instance, the selection of a reducing agent is critical; while powerful reducing agents may provide high yields in the lab, their handling and safety on a large scale can be problematic. Therefore, milder and safer reducing agents are often preferred in industrial manufacturing.
The following table outlines a representative laboratory-scale synthesis of N-Boc-L-phenylalaninol, which illustrates the typical conditions and high yield that would be desirable to replicate on a larger scale.
| Parameter | Condition | Yield | Reference |
| Starting Material | N-Boc-L-phenylalanine derivative | chemicalbook.com | |
| Reducing Agent | Sodium borohydride (B1222165) | chemicalbook.com | |
| Solvent | Methanol | chemicalbook.com | |
| Reaction Temperature | 5 - 20 °C | chemicalbook.com | |
| Product Yield | 94% | chemicalbook.com | |
| Scale | 23.6 g | chemicalbook.com |
While the above example focuses on the L-enantiomer, the principles are directly applicable to the synthesis of the racemic DL-form. In large-scale production, process optimization is crucial to maximize throughput and minimize costs. This includes optimizing reaction concentrations, minimizing reaction times, and developing efficient work-up and isolation procedures.
A significant challenge in the large-scale manufacturing of Boc-protected amino acids and their derivatives is the purification and crystallization of the final product. Often, these compounds are obtained as oils or amorphous solids, which can be difficult to handle and purify. patsnap.com Industrial processes often require a crystalline solid to ensure high purity and stability. Patents have been filed for crystallization methods of Boc-amino acids, highlighting the industrial importance of obtaining a solid, easy-to-handle product. patsnap.com These methods may involve seeding the oily product with a small amount of crystalline material to induce crystallization, followed by slurrying with a non-polar solvent to afford a filterable solid. patsnap.com
The development of scalable and safe processes is a continuous effort in industrial organic synthesis. For related chiral compounds, such as (R)-N-Boc biphenyl (B1667301) alaninol, processes have been developed that are explicitly designed for industrial scale-up, focusing on safety, environmental impact, and cost-effectiveness. google.com These processes often employ catalytic methods like asymmetric hydrogenation, which can provide high enantiomeric purity and yield on a large scale. google.com
The following table summarizes key considerations and preferred industrial practices for the multi-kilogram scale manufacturing of this compound and related compounds.
| Process Step | Laboratory-Scale Approach | Industrial-Scale Considerations | Preferred Industrial Practice |
| Reduction | Use of potent but potentially hazardous reducing agents (e.g., Lithium aluminum hydride). | Safety, cost, and ease of handling of the reducing agent. | Use of safer and more cost-effective reducing agents (e.g., Sodium borohydride) or catalytic hydrogenation. |
| Purification | Column chromatography. | Throughput, solvent consumption, and cost. | Crystallization, precipitation, or extraction to avoid chromatography. |
| Product Form | Oily or amorphous solid may be acceptable. | Ease of handling, storage stability, and defined purity. | Crystalline solid with well-defined physical properties. patsnap.com |
| Process Control | Manual monitoring of reaction parameters. | Automated control of temperature, pressure, and additions for consistency and safety. | Implementation of process analytical technology (PAT) for real-time monitoring. |
Applications in Medicinal Chemistry and Chemical Biology
Design and Synthesis of Biologically Active Compounds
The inherent chirality and functional handles of N-Boc-DL-phenylalaninol make it an ideal starting material for the synthesis of compounds with specific biological targets. Its phenyl group allows for interactions with aromatic binding pockets in proteins, while the protected amine and alcohol functionalities provide sites for further chemical elaboration.
This compound serves as a crucial scaffold for the development of various enzyme inhibitors. Its structure can be tailored to fit the active sites of specific enzymes, leading to potent and selective inhibition.
One notable application is in the synthesis of inhibitors for cysteine proteases. For instance, derivatives of N-Boc-L-phenylalaninal, the corresponding aldehyde, have been used to create novel dipeptidyl alpha-fluorovinyl sulfones. While these specific compounds showed low inhibitory activity against Leishmania mexicana cysteine protease (CPB2.8ΔCTE), the study highlighted the utility of the phenylalaninol-derived scaffold in designing Michael acceptors for probing enzyme active sites.
Furthermore, the pyrrole (B145914) protection of L-phenylalaninol has been explored to construct bioactive ureas that act as inhibitors for Apoptosis signal-regulating kinase 1 (ASK1) and Phosphoinositide 3-kinase (PI3K), enzymes implicated in various diseases, including cancer and inflammatory conditions.
The global health threat of tuberculosis and other mycobacterial infections necessitates the development of new and effective treatments. N-Boc-phenylalanine derivatives have shown significant promise in this area.
A notable example is the development of Nα-aroyl-N-aryl-phenylalanine amides (AAPs), which have demonstrated potent activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. nih.gov The synthesis of these compounds often utilizes Boc-protected phenylalanine as a starting material. Research has shown that the stereochemistry of the phenylalanine core is crucial for activity, with the (R)-enantiomer (derived from D-phenylalanine) being essential for the antimycobacterial effect of compounds like MMV688845. nih.gov Structure-activity relationship (SAR) studies on these derivatives have revealed that modifications to the thiomorpholine (B91149) moiety, such as oxidation to the S-oxide, can lead to significantly lower minimum inhibitory concentrations (MIC) and improved aqueous solubility. nih.gov
| Compound | Target Organism | MIC90 (μM) |
| MMV688845 | Mycobacterium abscessus | 6.25 - 12.5 |
| S-oxide derivative of MMV688845 | Mycobacterium abscessus | 0.78 |
This table illustrates the enhanced antimycobacterial activity of a derivative compared to the parent compound.
The Human Immunodeficiency Virus (HIV) capsid protein is a critical target for antiviral drug development. N-Boc-phenylalanine has been a key component in the synthesis of potent HIV capsid modulators. These compounds can disrupt the normal assembly and disassembly of the viral capsid, processes that are essential for viral replication.
Derivatives of phenylalanine have been designed to bind to the interface between the N-terminal and C-terminal domains of the HIV capsid protein. SAR studies have demonstrated that modifications to the linker and substituent components of these derivatives significantly impact their antiviral activity and selectivity. nih.gov For example, the inclusion of an indole (B1671886) group has been shown to be more conducive to antiviral activity than an aniline (B41778) group at a specific position. nih.gov
| Compound Series | Key Structural Feature | General Antiviral Activity |
| Series I | Indole Derivatives | Generally better anti-HIV activity |
| Series II | Aniline Derivatives | Generally lower anti-HIV activity |
This table summarizes the general structure-activity relationship for a series of HIV capsid modulators.
N-Boc-phenylalaninol and its derivatives are also utilized in the synthesis of molecules that modulate the activity of various receptors. The ability to introduce diverse functional groups allows for the fine-tuning of binding affinity and efficacy at specific receptor subtypes.
For instance, Boc-protected peptide derivatives such as Boc-MLF (N-tert-Butoxycarbonyl-Met-Leu-Phe) and Boc-FLFLF (N-tert-Butoxycarbonyl-Phe-Leu-Phe-Leu-Phe) have been identified as antagonists that preferentially inhibit the formyl peptide receptor (FPR), a G-protein coupled receptor involved in inflammatory responses. mdpi.com These antagonists are valuable tools for studying the specific roles of FPR in cellular signaling.
Furthermore, phenylalanine-based derivatives have been investigated as competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic transmission in the central nervous system. ed.ac.uk Certain derivatives have demonstrated not only AMPA receptor antagonism but also neuroprotective and anticonvulsant activities in preclinical studies. ed.ac.uk
Investigation of Structure-Activity Relationships (SAR) for N-Boc-Phenylalaninol Derivatives
Understanding the relationship between the chemical structure of N-Boc-phenylalaninol derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents. SAR studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological effect.
In the context of HIV-1 capsid inhibitors, SAR studies have revealed that the phenylalanine core is essential for binding to the target protein. nih.gov The stereochemistry of the phenylalanine is critical, and modifications to the substituents on the phenyl ring and the nature of the linker connecting it to other parts of the molecule can dramatically influence antiviral potency. nih.gov For example, the introduction of fluorine atoms can sometimes enhance binding affinity through favorable interactions with amino acid residues in the binding pocket. nih.gov
Similarly, in the development of antimycobacterial agents based on the Nα-aroyl-N-aryl-phenylalanine amide scaffold, SAR studies have shown that the R-configuration of the phenylalanine is crucial for activity. nih.gov Furthermore, modifications to the aryl and aroyl groups, as well as the aniline moiety, have been systematically explored to optimize potency and pharmacokinetic properties. The oxidation of a thiomorpholine ring to its S-oxide, for instance, led to an eight-fold increase in activity against M. abscessus. nih.gov
Bio-conjugation and Prodrug Design Utilizing Phenylalaninol Derivatives
The inherent properties of N-Boc-phenylalaninol and its derivatives make them valuable tools in the fields of bioconjugation and prodrug design. These strategies aim to improve the therapeutic efficacy of drugs by enhancing their delivery to target sites and optimizing their pharmacokinetic profiles.
Phenylalanine derivatives are attractive candidates for prodrug design, particularly for targeting the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of cancer cells and at the blood-brain barrier. nih.govacs.org By conjugating a drug to phenylalanine, it is possible to hijack this transporter to facilitate entry into target cells. The nature of the bond linking the drug to the phenylalanine scaffold, such as an ester or an amide, can influence the stability and release of the active drug. acs.org
For example, a prodrug of the natural compound sesamol (B190485) was developed by conjugating it to L-phenylalanine via a carbamate (B1207046) bond. nih.gov This prodrug demonstrated enhanced uptake into melanoma cells via LAT1-mediated transport and showed significant cytotoxicity upon hydrolysis to release the active sesamol. nih.gov
In the realm of bioconjugation, phenylalanine residues in peptides and proteins can be chemically modified to attach therapeutic agents or imaging probes. While direct modification of the phenyl ring is challenging, strategies are being developed to achieve site-selective bioconjugation. Phenylalaninol, with its additional hydroxyl group, offers an alternative handle for conjugation. Amphiphilic peptides containing multiple phenylalanine residues have been shown to self-assemble into nanorods that can serve as effective drug delivery carriers. acs.org
Contribution to Chemical Probe Development for Biological Systems
This compound serves as a valuable chiral building block in the synthesis of sophisticated chemical probes designed to investigate biological systems. Its inherent structural features, including the protected amine and the hydroxyl group, coupled with the phenyl side chain, allow for its incorporation into larger molecular frameworks that can selectively interact with biological targets and report on these interactions. A notable application of this compound is in the development of chiral fluorescent sensors.
A key example of its utility is in the creation of a chiral fluorescent sensor for the detection of the malate (B86768) anion. In this work, N-Boc-phenylalaninol was conjugated with 4,5-bis(bromomethyl)acridine (B1609840) to yield a novel sensor. This resulting chemical probe demonstrated the ability to selectively recognize and signal the presence of the malate anion.
The significance of this research lies in the probe's capacity for enantiospecific recognition. The sensor was not only able to distinguish the malate anion from other structurally similar hydroxy acids but was also capable of differentiating between the enantiomers of malate. This level of selectivity is crucial in many biological contexts where stereochemistry plays a pivotal role in molecular recognition and function. The phenylalaninol moiety within the probe's structure is critical for establishing the chiral environment necessary for this enantiospecific discrimination.
The following table summarizes the key findings related to the development of this chemical probe:
| Probe Component | Target Analyte | Key Finding |
| N-Boc-phenylalaninol | Malate anion | The resulting probe acts as a chiral fluorescent sensor. |
| 4,5-bis(bromomethyl)acridine | Malate anion | The probe can distinguish malate from other hydroxy acids. |
| Chiral scaffold from N-Boc-phenylalaninol | Enantiomers of malate | The sensor demonstrates enantioselective recognition of malate. |
This application underscores the contribution of this compound to the field of chemical biology by enabling the construction of sensitive and selective tools for studying biologically relevant molecules and their stereospecific interactions.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-Boc-DL-phenylalaninol in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for unambiguous confirmation of the compound's constitution.
In ¹H NMR, the protons of the phenyl ring typically appear as a multiplet in the aromatic region (~7.20-7.35 ppm). The methine proton (CH-N) and the diastereotopic methylene (B1212753) protons of the CH₂OH and CH₂-Ph groups exhibit characteristic chemical shifts and coupling patterns that are sensitive to the molecule's conformation. The nine equivalent protons of the tert-butyl group on the Boc protector produce a strong singlet peak around 1.4 ppm.
¹³C NMR spectroscopy complements the proton data, with distinct signals for the carbonyl carbon of the urethane (B1682113) (~156 ppm), the carbons of the phenyl ring (~126-138 ppm), the methine carbon (~55 ppm), the methylene carbon of the alcohol (~65 ppm), the benzylic carbon (~38 ppm), and the carbons of the Boc group (C(CH₃)₃ at ~80 ppm and CH₃ at ~28 ppm).
Conformational Analysis: While standard 1D NMR confirms the structure, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed for conformational analysis. chemicalbook.commdpi.com These experiments detect through-space interactions between protons that are close to each other, providing insights into the molecule's preferred spatial arrangement. For instance, NOE correlations between the NH proton and protons on the phenylalaninol backbone can help define the torsion angles around the C-N bond. researchgate.net Such studies can reveal the presence of intramolecular hydrogen bonding between the N-H group and the hydroxyl oxygen, which would stabilize specific conformers in solution. researchgate.net
Stereochemical Assignment: For chiral molecules, NMR can be used to determine relative stereochemistry. In the case of N-Boc-amino alcohols, derivatization with a chiral agent can create diastereomers that are distinguishable by NMR. However, for confirming the stereochemistry of a single enantiomer or a mixture, techniques like NOESY are crucial. For example, in related cyclic systems derived from N-Boc-amino alcohols, the presence or absence of specific NOE cross-peaks between protons on the newly formed ring can confirm the relative stereochemistry (e.g., cis or trans), which is a direct consequence of the synthetic pathway. researchgate.net
Interactive Data Table: Typical NMR Chemical Shifts for N-Boc-Phenylalaninol Derivatives in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl (Ar-H) | 7.20 - 7.35 (m) | 126.5, 128.5, 129.3, 138.0 |
| NH | ~4.90 (br s) | - |
| CH-N | ~3.90 (m) | ~55.0 |
| CH₂-Ph | ~2.80 (m) | ~38.0 |
| CH₂OH | ~3.60 (m) | ~65.0 |
| OH | Variable (br s) | - |
| C(CH₃)₃ | 1.40 (s) | ~80.0 |
| C(CH₃)₃ | 1.40 (s) | ~28.4 |
| Urethane C=O | - | ~156.0 |
Note: Values are approximate and based on data for structurally similar N-Boc protected amino acids and amino alcohols. Actual values can vary with solvent and concentration.
Mass Spectrometry (MS) for Complex Molecule Analysis and Derivatization Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used to generate the protonated molecule [M+H]⁺, allowing for accurate molecular weight determination (Expected m/z ≈ 252.16). researchgate.net
Fragmentation Analysis: The fragmentation of N-Boc protected compounds is well-characterized. doaj.org The Boc group is thermally labile and prone to fragmentation upon ionization. researchgate.net Common fragmentation pathways observed in ESI-MS/MS or Electron Impact (EI-MS) include:
Loss of isobutylene: A characteristic neutral loss of 56 Da (C₄H₈) from the parent ion to form [M+H-56]⁺.
Loss of the entire Boc group: A neutral loss of 100 Da (C₅H₈O₂) to yield the deprotected phenylalaninol cation.
Loss of a tert-butyl cation: Cleavage to produce a prominent ion at m/z 57 (C₄H₉⁺) and the corresponding [M-57]⁺ fragment. doaj.org
Cleavage alpha to the hydroxyl group: Fission of the C-C bond adjacent to the oxygen can occur, leading to fragments characteristic of the alcohol moiety. libretexts.org
Cleavage alpha to the nitrogen: The C-C bond adjacent to the nitrogen can also break, which is a common pathway for amines. libretexts.org
Derivatization Confirmation: MS is crucial for confirming the success of derivatization reactions where this compound is used as a starting material. When it reacts to form a new molecule, the mass spectrum of the product will show a molecular ion peak corresponding to the expected new molecular weight. Furthermore, the presence of fragment ions characteristic of the N-Boc-phenylalaninol moiety within the product's tandem mass spectrum confirms that the original scaffold has been successfully incorporated into the new, more complex molecule. mdpi.com
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion Description | Proposed Formula | Expected m/z |
|---|---|---|
| Protonated Molecule | [C₁₄H₂₁NO₃ + H]⁺ | 252.16 |
| Loss of Isobutylene | [M+H - C₄H₈]⁺ | 196.10 |
| Loss of Boc group (as C₅H₈O₂) | [M+H - C₅H₈O₂]⁺ | 152.10 |
| Loss of water from [M+H-Boc]⁺ | [C₉H₁₂N - H₂O]⁺ | 134.09 |
| tert-Butyl cation | [C₄H₉]⁺ | 57.07 |
| Benzyl (B1604629) cation | [C₇H₇]⁺ | 91.05 |
Note: m/z values are for the monoisotopic mass.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the vibrations of its key functional groups.
O-H Stretch: A broad absorption band is typically observed in the region of 3300-3500 cm⁻¹ due to the stretching of the hydroxyl group, with the broadening caused by hydrogen bonding.
N-H Stretch: A sharp to moderately broad peak appears around 3350-3400 cm⁻¹ corresponding to the N-H stretch of the carbamate (B1207046).
C-H Stretches: Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹), while aliphatic C-H stretches from the benzyl and backbone CH₂/CH groups, as well as the Boc group, appear just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).
C=O Stretch: A very strong and sharp absorption band characteristic of the urethane carbonyl group is prominent in the range of 1680-1710 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.
N-H Bend: The N-H bending vibration (Amide II band) is typically found around 1510-1530 cm⁻¹. researchgate.net
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are due to the stretching vibrations within the phenyl ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The phenyl ring gives rise to several strong and characteristic signals. The most intense peak is the symmetric ring breathing mode, which appears near 1004 cm⁻¹. researchgate.net Other notable bands include those for the aromatic C-H in-plane bending (~1031 cm⁻¹) and other ring vibrations (~622 cm⁻¹, ~1207 cm⁻¹, ~1586 cm⁻¹, ~1606 cm⁻¹). researchgate.net While the C=O stretch is also visible in Raman, it is typically weaker than in the IR spectrum. The vibrations of the aliphatic backbone and the Boc group also contribute to the complex fingerprint region of the Raman spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| O-H | Stretch | 3300-3500 (broad) | Weak |
| N-H (Amide) | Stretch | 3350-3400 (sharp) | Weak |
| Aromatic C-H | Stretch | 3030-3080 | Strong |
| Aliphatic C-H | Stretch | 2850-2980 | Strong |
| C=O (Urethane) | Stretch | 1680-1710 (strong) | Moderate |
| N-H (Amide II) | Bend | 1510-1530 | Weak |
| Aromatic C=C | Ring Stretch | 1450-1600 | Strong |
| Aromatic Ring | Ring Breathing | Weak | ~1004 (very strong) |
Note: Frequencies are based on data for phenylalanine and N-Boc protected compounds. acs.orgresearchgate.netchemicalbook.com
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of connectivity, conformation, and, for chiral molecules, absolute stereochemistry. By diffracting X-rays off a single crystal of a compound, a map of electron density can be generated, from which a molecular structure can be built.
For a chiral compound like N-Boc-L-phenylalaninol or N-Boc-D-phenylalaninol, single-crystal X-ray diffraction would reveal its absolute configuration without ambiguity. This is typically achieved through the analysis of anomalous dispersion, where the Flack parameter is calculated to confirm the correct enantiomer has been modeled.
While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of related structures, such as N-tert-butoxycarbonyl-L-phenylalanine benzyl ester, provides insight into the expected solid-state features. wikipedia.org These studies reveal key structural parameters, including:
Bond lengths and angles: Precise measurements that confirm the molecular geometry.
Torsional angles: These define the conformation of the molecule in the crystal lattice. The urethane amide bond is typically found in a trans conformation.
For the racemic DL-form, the compound would crystallize in a centrosymmetric space group, containing an equal number of D and L molecules in the unit cell.
Interactive Data Table: Representative Crystallographic Data for a Related Boc-Protected Phenylalanine Derivative
| Parameter | Example Value (N-Boc-L-Phe-OBzl) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.206 |
| b (Å) | 17.294 |
| c (Å) | 10.972 |
| β (°) | 98.91 |
| Key H-bond (Donor···Acceptor) | N-H···O=C |
Data from Acta Crystallogr C. 1992, 48 ( Pt 1), 216-7. wikipedia.org
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Routes
The chemical industry's shift towards sustainability has put a spotlight on the synthesis of foundational molecules like N-Boc-DL-phenylalaninol. Future research will prioritize the development of green synthetic protocols that align with the principles of green chemistry, aiming to reduce environmental impact and improve manufacturing safety and efficiency.
Key areas of development include:
Greener Solvents and Reagents: Conventional synthesis of this compound often involves the reduction of the corresponding N-Boc-DL-phenylalanine. A typical laboratory method involves using reagents like sodium borohydride (B1222165) and lithium chloride in methanol. While effective, future efforts will focus on replacing hazardous solvents and reagents. This includes exploring enzymatic reductions or catalytic transfer hydrogenation using benign hydrogen donors, which can operate in aqueous media or green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME).
Atom Economy and Waste Reduction: Research will aim to improve the atom economy of the synthesis. This involves designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product. For instance, biocatalytic routes starting from bio-based L-phenylalanine can offer highly efficient and atom-economical alternatives to traditional chemical reductions.
| Metric | Conventional Method (e.g., NaBH₄ Reduction) | Potential Green Alternative (e.g., Biocatalysis) |
|---|---|---|
| Solvent | Methanol, Dichloromethane (B109758) | Water, Bio-derived solvents |
| Reagents | Metal hydrides (e.g., NaBH₄, LiAlH₄) | Enzymes (e.g., reductases), H₂ with catalyst |
| Process Mass Intensity (PMI) | High (significant solvent and reagent waste) | Low (reduced solvent use, recyclable catalyst) |
| Operating Conditions | Often requires inert atmosphere, low temperatures | Mild conditions (ambient temperature and pressure) |
Exploration of Novel Catalytic Systems Utilizing this compound Scaffolds
The inherent chirality of phenylalaninol makes it an excellent scaffold for the development of novel catalysts for asymmetric synthesis. The N-Boc protecting group provides a convenient handle for synthetic modification, allowing for the construction of a diverse range of chiral ligands and organocatalysts.
Future research in this area is expected to focus on:
Chiral Ligands for Metal-Catalyzed Reactions: this compound can be readily modified to create bidentate or tridentate ligands for transition metals. For example, derivatives such as oxazolines and imidazolidinones, which can be synthesized from amino alcohols, are powerful ligands in asymmetric catalysis. The phenyl group and the protected amine can be functionalized to tune the steric and electronic properties of the resulting metal complex, optimizing its performance in reactions like asymmetric hydrogenation, allylic alkylation, and conjugate additions.
Organocatalyst Development: There is a growing interest in metal-free organocatalysis. This compound is a prime starting material for developing new classes of organocatalysts. For instance, it can serve as a precursor for chiral acylguanidines, which have shown promise in catalyzing asymmetric aldol (B89426) reactions, mimicking the function of natural aldolase (B8822740) enzymes. The compound is also directly cited as being used as a catalyst in the synthesis of certain ammonia (B1221849) heterocycles.
Immobilized Catalysts for Reusability: To enhance the sustainability and economic viability of catalytic systems, future work will involve immobilizing catalysts derived from this compound onto solid supports. This facilitates catalyst separation from the reaction mixture and allows for its recovery and reuse, a key principle of green chemistry.
Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries
The structural framework of this compound is well-suited for combinatorial chemistry, a strategy that enables the rapid synthesis of a large number of related compounds, known as a library. When coupled with high-throughput screening (HTS), this approach can dramatically accelerate the discovery of new molecules with desired properties, particularly in drug discovery.
Emerging avenues include:
Scaffold-Based Library Design: this compound can serve as the central scaffold. The hydroxyl group and, after deprotection, the amino group, provide two points for diversification. By reacting the scaffold with a diverse set of building blocks (e.g., carboxylic acids, isocyanates, sulfonyl chlorides), large libraries of derivatives can be generated.
Diversity-Oriented Synthesis (DOS): Beyond simple derivatization, this compound can be a starting point for DOS, a strategy that aims to create structurally complex and diverse molecules. This involves multi-step reaction sequences that build upon the chiral core to access a wide range of chemical space, increasing the probability of finding novel bioactive compounds.
Screening for Novel Functions: These derivative libraries can be screened against a multitude of biological targets to identify new drug leads. Furthermore, they can be screened for non-biological functions, such as novel catalytic activity, unique material properties, or applications as chiral selectors in separation science.
Advanced Applications in Peptide and Protein Engineering
The Boc protecting group is historically significant in solid-phase peptide synthesis (SPPS). While this compound is an amino alcohol, not an amino acid, its structure is of great interest in peptide and protein engineering for creating peptidomimetics with enhanced properties.
Future research will likely explore:
Peptidomimetic Scaffolds: Incorporating phenylalaninol derivatives into peptide chains can create peptidomimetics with altered conformations and improved stability against enzymatic degradation. The replacement of a peptide bond with a more stable linkage (e.g., an ester or ether bond formed via the hydroxyl group) can lead to drug candidates with better pharmacokinetic profiles.
Inducing Specific Secondary Structures: The unique stereochemistry and structure of phenylalaninol can be used to induce or stabilize specific secondary structures, such as β-turns, in peptides. This is crucial for mimicking the bioactive conformation of natural peptides and for designing novel protein-protein interaction inhibitors.
Native Chemical Ligation and Bioconjugation: Phenylalanine derivatives are key targets for advanced ligation techniques that enable the synthesis of larger peptides and proteins. this compound could be functionalized to create unique chemical handles for bioconjugation, allowing for the attachment of probes, imaging agents, or drug payloads to peptides and proteins with high specificity.
Exploitation in Supramolecular Chemistry and Advanced Materials Science
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structural features of this compound—the aromatic phenyl ring capable of π-π stacking, the N-H and O-H groups for hydrogen bonding, and the bulky Boc group for steric control—make it a promising candidate for designing self-assembling systems.
Emerging research directions include:
Self-Assembling Nanostructures: Phenylalanine itself is known to self-assemble into remarkable amyloid-like fibrils and other nanostructures. chemscene.com this compound offers the potential to create analogous but distinct self-assembling systems. The Boc group can modulate the packing and morphology of the resulting assemblies, leading to the formation of nanotubes, vesicles, or hydrogels.
Chiral Materials: The inherent chirality of the molecule can be transferred to the macroscopic level during self-assembly, leading to the formation of chiral materials with unique optical or electronic properties. These materials could find applications in chiral separations, sensing, and asymmetric catalysis.
Functional Materials and Bio-MOFs: Phenylalanine derivatives are being explored for their ability to coordinate with metal ions, leading to the development of bio-metal-organic frameworks (Bio-MOFs) and enzyme-mimicking catalytic systems. chemscene.com By modifying this compound, researchers can design organic linkers for creating novel porous materials with applications in gas storage, separation, and catalysis.
| Research Area | Specific Application | Key Molecular Features Utilized |
|---|---|---|
| Novel Catalysis | Asymmetric organocatalysts, Chiral ligands | Chiral backbone, Modifiable N-H and O-H groups |
| Combinatorial Chemistry | Scaffold for drug discovery libraries | Two points of diversification (amine and alcohol) |
| Peptide Engineering | Enzyme-resistant peptidomimetics, β-turn inducers | Amino alcohol structure, Stereochemistry |
| Materials Science | Self-assembling hydrogels, Chiral sensors, Bio-MOFs | Aromatic ring (π-stacking), H-bonding groups, Chirality |
Q & A
Q. What are the standard synthetic routes for N-Boc-DL-phenylalaninol, and what are their comparative advantages?
Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of DL-phenylalaninol. A common route starts with DL-phenylalaninol reacting with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like sodium hydroxide or DMAP (4-dimethylaminopyridine) in tetrahydrofuran (THF) or dichloromethane (DCM) . Alternative methods include using Boc-protected amino acid derivatives, such as N-Boc-L-phenylalanine methyl ester, followed by reduction to the alcohol . Comparative advantages depend on yield, purity, and scalability. For example, Boc anhydride in THF offers mild conditions (~0–25°C) and high yields (>80%), while enzymatic or chiral resolution methods (e.g., lipase-mediated hydrolysis) may introduce enantiomeric purity but require additional steps .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for confirming the Boc group (e.g., tert-butyl singlet at ~1.4 ppm in -NMR) and the phenylpropanol backbone (aromatic protons at ~7.2–7.4 ppm, hydroxyl proton at ~3.5 ppm) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) can verify the molecular ion peak (CHNO, theoretical m/z 251.326) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity and detects racemic mixtures. Chiral columns (e.g., Chiralpak IA) can resolve enantiomers if required .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Use ethyl acetate or DCM to separate the product from aqueous byproducts (e.g., unreacted Boc anhydride).
- Column Chromatography : Silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% ethyl acetate) removes impurities.
- Recrystallization : Ethanol/water mixtures are ideal due to the compound’s moderate solubility in polar solvents .
Advanced Research Questions
Q. How do reaction conditions (temperature, solvent, catalyst) influence the enantiomeric purity of this compound?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., THF) favor Boc protection but may racemize chiral centers at elevated temperatures. Non-polar solvents (e.g., DCM) minimize racemization but slow reaction kinetics .
- Catalyst Selection : DMAP accelerates Boc protection but may not affect stereochemistry. Chiral catalysts (e.g., Cinchona alkaloids) can induce asymmetry but are rarely used for DL mixtures .
- Temperature Control : Reactions conducted below 25°C reduce thermal racemization. Monitoring via chiral HPLC is recommended to track enantiomeric ratios .
Q. What are the challenges in resolving this compound enantiomers for chiral synthesis applications?
Methodological Answer: Enantiomer resolution requires chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns) or enzymatic methods. For example:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers (retention times vary by 2–5 minutes) .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic ester precursor, though this requires additional synthetic steps .
Q. How does this compound’s stability vary under acidic, basic, or oxidative conditions relevant to peptide synthesis?
Methodological Answer:
- Acidic Conditions : The Boc group is labile in trifluoroacetic acid (TFA) or HCl/dioxane, enabling deprotection. However, prolonged exposure (>2 hours) may degrade the phenylpropanol backbone .
- Basic Conditions : Stable in mild bases (pH <10), but strong bases (e.g., NaOH) may hydrolyze the carbamate.
- Oxidative Stability : Susceptible to peroxide-mediated oxidation; antioxidants (e.g., BHT) or inert atmospheres (N) are recommended during storage .
Q. What role does this compound play in the synthesis of non-natural amino acids or peptidomimetics?
Methodological Answer: The hydroxyl group in this compound serves as a handle for further functionalization. For example:
Q. How can researchers address contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?
Methodological Answer: Discrepancies often arise from solvent effects, concentration, or impurities. To resolve:
- Standardize Conditions : Record NMR in deuterated DMSO or CDCl at consistent concentrations.
- Spiking Experiments : Add authentic samples to confirm peak assignments.
- Cross-Validation : Compare with databases like NIST Chemistry WebBook or published spectra in peer-reviewed journals .
Methodological Notes
- Experimental Design : Pilot studies are critical for optimizing reaction conditions (e.g., solvent, catalyst). Use factorial design to evaluate variables like temperature and stoichiometry .
- Data Contradictions : When conflicting data arise (e.g., divergent melting points), replicate experiments under standardized protocols and validate purity via HPLC-MS .
- Ethical Reporting : Adhere to NIH guidelines for preclinical research, including detailed metadata (e.g., reaction scales, purification yields) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
